molecular formula C8H14O3 B14359128 3-Hydroxy-2-propylpent-2-enoic acid CAS No. 90830-48-1

3-Hydroxy-2-propylpent-2-enoic acid

Cat. No.: B14359128
CAS No.: 90830-48-1
M. Wt: 158.19 g/mol
InChI Key: VLNKOQDBOHJAHF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-propylpent-2-enoic acid is an aliphatic unsaturated carboxylic acid with the molecular formula C₈H₁₂O₃. Its structure features a pent-2-enoic acid backbone (a five-carbon chain with a double bond at the C2 position), a hydroxy group at C3, and a propyl substituent at C2. This combination of functional groups—carboxylic acid, hydroxyl, and alkene—imparts unique physicochemical properties, such as moderate solubility in polar solvents and acidity (estimated pKa ~4.5).

Properties

CAS No.

90830-48-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-hydroxy-2-propylpent-2-enoic acid

InChI

InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h9H,3-5H2,1-2H3,(H,10,11)

InChI Key

VLNKOQDBOHJAHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(CC)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-propylpent-2-enoic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes. For instance, the oxidation of 3-hydroxy-2-propylpentanal using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-2-propylpent-2-enoic acid may involve the hydrolysis of nitriles or the carboxylation of Grignard reagents. These methods are scalable and can produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-propylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary alcohols

    Substitution: Formation of alkyl halides or other substituted derivatives

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-propylpent-2-enoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to acceptor molecules, acting as a Brønsted acid . This proton donation can influence various biochemical pathways and reactions, making it a versatile compound in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-hydroxy-2-propylpent-2-enoic acid with three key analogs, focusing on structural features, functional groups, and inferred properties.

3-Hydroxycinnamic Acid

  • Structure : Aromatic unsaturated carboxylic acid with a hydroxy group on the phenyl ring (C₉H₈O₃).
  • Key Differences :
    • Backbone : Aromatic (phenyl) vs. aliphatic (pentenyl) in the target compound.
    • Substituents : Hydroxy group on the phenyl ring vs. C3-hydroxy and C2-propyl in the target.
    • Acidity : Lower pKa (~4.2) due to resonance stabilization of the aromatic conjugate base .
  • Applications: Widely studied for antioxidant and anti-inflammatory properties, used in cosmetics and nutraceuticals. The aliphatic target compound may exhibit distinct bioavailability and metabolic pathways due to its non-aromatic structure .

Glycerophospholipid Derivatives (e.g., 2,3-Dihydroxypropyl Phosphates)

  • Structure: Complex lipids with phosphate, hydroxy, and acyloxy groups (e.g., 3-hexadecanoyloxy-2-hydroxypropyl phosphate).
  • Key Differences: Functional Groups: Phosphate esters and long acyl chains vs. carboxylic acid and propyl in the target. Solubility: Amphipathic (due to phosphate and acyl groups) vs. moderate polarity in the target.

Chlorinated Phenoxy Esters (e.g., 2,4,5-Trichlorophenoxypropionic Acid Esters)

  • Structure: Esters of chlorinated phenoxypropionic acids (e.g., isopropyl esters).
  • Key Differences: Functional Groups: Chlorinated aromatic rings and ester linkages vs. hydroxy-alkene-carboxylic acid in the target. Applications: Herbicidal activity (e.g., 2,4,5-T derivatives), contrasting with the non-halogenated, less environmentally persistent target compound .

Table 1. Comparative Properties of 3-Hydroxy-2-propylpent-2-enoic Acid and Analogs

Compound Molecular Formula Key Functional Groups Solubility pKa Applications/Notes
3-Hydroxy-2-propylpent-2-enoic acid C₈H₁₂O₃ Carboxylic acid, hydroxy, alkene, propyl Moderate (polar solvents) ~4.5 Pharmaceutical intermediates (inferred)
3-Hydroxycinnamic acid C₉H₈O₃ Carboxylic acid, hydroxy, aromatic Low (water) ~4.2 Antioxidants, cosmetics
Glycerophospholipid derivatives Varies Phosphate, acyloxy, hydroxy Amphipathic ~1.5* Membrane lipids, signaling
2,4,5-Trichlorophenoxypropionate esters Varies Chlorinated phenyl, ester Low (lipophilic) N/A Herbicides, regulated use

*Phosphate group pKa.

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